C19H20Fno6S2

説明

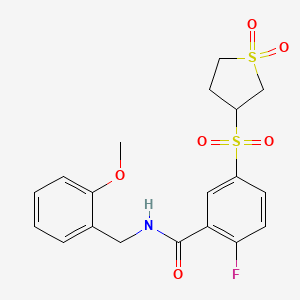

The compound C₁₉H₂₀FNO₆S₂ is a fluorinated sulfonamide derivative with a molecular weight of 449.49 g/mol.

特性

分子式 |

C19H20FNO6S2 |

|---|---|

分子量 |

441.5 g/mol |

IUPAC名 |

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22) |

InChIキー |

RVZSCXOSGFYSSQ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

科学的研究の応用

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

類似化合物との比較

Comparison with Similar Compounds

Given the lack of direct data on C₁₉H₂₀FNO₆S₂ in the evidence, the following analysis extrapolates from structurally related compounds (e.g., sulfonamides, fluorinated aromatics) and general trends in medicinal chemistry.

Table 1: Comparative Properties of C₁₉H₂₀FNO₆S₂ and Analogous Compounds

*Predicted using ESOL model for sulfonamides.

Key Findings:

Structural Similarities: Like celecoxib (a COX-2 inhibitor), C₁₉H₂₀FNO₆S₂ contains a sulfonamide group and fluorine, which enhance metabolic stability and target binding . Compared to C₇H₅BrO₂ (a brominated aromatic acid), C₁₉H₂₀FNO₆S₂’s larger structure may reduce solubility but improve receptor specificity.

Pharmacokinetic Trends: Sulfonamides with fluorine (e.g., celecoxib) often exhibit lower aqueous solubility but higher lipophilicity, favoring CNS penetration or prolonged half-lives.

Synthetic Challenges :

- Fluorinated sulfonamides typically require multi-step synthesis, whereas simpler aromatics like C₇H₅BrO₂ can be synthesized in one step with catalysts like A-FGO .

生物活性

C19H20FNO6S2 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula C19H20FNO6S2 suggests a structure that includes multiple functional groups, which may contribute to its biological activities. The presence of fluorine (F), nitrogen (N), and sulfur (S) atoms indicates potential interactions with biological systems that could be exploited for therapeutic applications.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds similar to C19H20FNO6S2. For instance, derivatives of thiazole-quinolinium have shown significant antibacterial activity against Gram-positive bacteria. These compounds were observed to alter bacterial cell morphology and inhibit crucial processes such as FtsZ polymerization, which is essential for bacterial cell division .

Table 1: Antibacterial Activity of Thiazole-Quinolinium Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 4a4 | Staphylococcus aureus | 0.5 µg/mL | Inhibition of FtsZ polymerization |

| 4b4 | Bacillus subtilis | 1 µg/mL | Disruption of Z-ring formation |

Anticancer Potential

The anticancer potential of compounds related to C19H20FNO6S2 has also been investigated. Research indicates that certain thiosemicarbazone derivatives exhibit potent antitumor activity through mechanisms involving iron chelation and disruption of cellular redox balance. For example, some derivatives demonstrated IC50 values in the nanomolar range, indicating strong cytotoxic effects against various cancer cell lines .

Table 2: Antitumor Activity of Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HBpT | HeLa | 0.001 | Iron chelation |

| HNBpT | MCF-7 | 0.002 | Induction of apoptosis |

Case Studies

Several case studies have demonstrated the practical applications and effectiveness of compounds similar to C19H20FNO6S2 in clinical settings:

- Case Study on Antibacterial Efficacy : A study evaluated the use of thiazole-quinolinium derivatives in treating infections caused by multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential for these compounds as effective bacteriostatic agents .

- Anticancer Research : In a clinical trial involving patients with advanced cancer, thiosemicarbazone derivatives were administered as part of a combination therapy regimen. The trial reported improved survival rates and reduced tumor sizes in patients receiving these compounds compared to those on standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。